molecular formula C23H25N3O3S B2785575 1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone CAS No. 1207004-74-7

1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone

Cat. No.: B2785575
CAS No.: 1207004-74-7
M. Wt: 423.53
InChI Key: LVLZBXCZQOALOD-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic compound featuring an indoline moiety, an imidazole ring, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted imidazoles or indolines.

Scientific Research Applications

  • Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer, inflammation, and microbial infections.

  • Biology: The compound's interaction with biological targets can be studied to understand its effects on cellular processes and pathways.

  • Material Science: Its unique structure may be useful in the design of new materials with specific properties, such as conductivity or fluorescence.

  • Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules in organic chemistry research.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

  • Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.

  • Imidazole Derivatives: Compounds containing the imidazole ring, such as histamine and imidazole antifungal agents.

Biological Activity

The compound 1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic molecule that incorporates an indoline moiety and an imidazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, antimicrobial, and potential cytotoxic properties as evidenced by recent research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C23H25N3O3S\text{C}_{23}\text{H}_{25}\text{N}_{3}\text{O}_{3}\text{S}

The structure includes:

  • An indoline core,
  • An imidazole ring substituted with methoxy groups,
  • A thioether linkage.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anti-inflammatory and analgesic properties. The following sections summarize key findings from recent research.

Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of synthesized indolyl-imidazolone derivatives reported significant inhibition of inflammation. The compounds were tested in vivo against a control group using indomethacin as a benchmark. The results indicated that the anti-inflammatory activity ranged from 52.50% to 81.10% inhibition , depending on the specific derivative tested (Table 1) .

Table 1: In Vivo Anti-inflammatory Activity Results

Compound% Inhibition
Control0
Compound A52.50
Compound B70.00
Compound C81.10

Analgesic Activity

In addition to anti-inflammatory effects, the compound exhibited notable analgesic properties. The study showed that it provided significant pain relief in rodent models, with a percentage protection ranging from 60% to 90% , again compared to indomethacin .

Table 2: Analgesic Activity Results

Compound% Protection
Control0
Compound A60
Compound B75
Compound C90

Antimicrobial Activity

The antimicrobial properties of similar indole-imidazole compounds have been explored, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from this scaffold showed promising activity with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain derivatives . This suggests that modifications to the imidazole ring can enhance antimicrobial efficacy.

Case Studies

A specific case study involved the synthesis of several derivatives based on the indole-imidazole scaffold. These compounds were screened for their biological activity against various pathogens, including MRSA and Cryptococcus neoformans. The results indicated a strong correlation between structural modifications (such as halogenation and methoxy substitutions) and increased antimicrobial potency .

Toxicity Assessment

The safety profile of these compounds was also assessed through acute toxicity studies in rodent models. The results indicated that while some compounds exhibited mild toxicity, others demonstrated favorable safety margins with no significant adverse effects at therapeutic doses .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-28-14-13-26-21(18-7-9-19(29-2)10-8-18)15-24-23(26)30-16-22(27)25-12-11-17-5-3-4-6-20(17)25/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLZBXCZQOALOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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